![molecular formula C22H24N4O6 B1359151 Z-Ala-pro-pna CAS No. 66382-56-7](/img/structure/B1359151.png)
Z-Ala-pro-pna
Overview
Description
Z-Ala-Pro-pNA is an endopeptidase substrate . It was used in combination with Z-GP-pNA and Z-AA-pNA for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus .
Synthesis Analysis
The synthesis of Z-Ala-Pro-pNA involves a yield of 1.5 g (34%) and the melting point is 160°-163° C . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Molecular Structure Analysis
Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . It contains total 58 bond(s); 34 non-H bond(s), 17 multiple bond(s), 8 rotatable bond(s), 5 double bond(s), 12 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrolidine(s) .Chemical Reactions Analysis
Z-Ala-Pro-pNA is hydrolyzed by a prolyl-specific peptidase (PsP) into Z-Gly-Pro and p-nitroaniline . Several synthetic substrates have been used for the biochemical classification of PsP, such as Z-Gly-d-Pro-pNA, Z-Gly-Pro-Ala, Z-Gly-Pro-d-Ala and Z-Ala-Ala-Ala-Pro-pNA .Physical And Chemical Properties Analysis
Z-Ala-Pro-pNA has a molecular weight of 440.45 and a molecular formula of C22H24N4O6 . The optical rotation is [α] D20 =-178.1° (c=0.975% in methanol) .Scientific Research Applications
Gluten Degradation in Celiac Disease Treatment
Z-Ala-Pro-pna is used as a substrate to monitor the activity of prolyl endopeptidases (PEP), enzymes that hydrolyze internal proline residues on the carboxyl side of peptides . In the context of celiac disease, these enzymes are of particular interest because they can degrade gluten, a complex of proteins present in barley, wheat, rye, and several varieties of oats that triggers celiac disease in genetically predisposed subjects . The potential application of PEP in celiac disease treatment is to reduce gluten immunogenicity by neutralizing its antigenic epitopes .
Food Protein Hydrolysis
Prolyl-specific peptidases, which include PEP, play a significant role in food protein hydrolysis . These enzymes can cleave the peptide bond between proline and any other amino acid, making them particularly effective at degrading proline-rich proteins like gluten and collagen that are resistant to enzymatic degradation . This has potential applications in food biotechnology, such as improving the digestibility of certain food proteins .
Characterization of Prolyl Oligopeptidase Activity
Z-Ala-Pro-pna is often used in combination with other substrates for characterizing the activity of prolyl oligopeptidases . These enzymes are of interest in various fields of research, including microbiology and biochemistry .
Enzyme Activity Detection
Z-Ala-Pro-pna is a common substrate used for detecting the activity of endopeptidases . This can be useful in a variety of research contexts, including the study of enzyme kinetics, the screening of enzyme inhibitors, and the development of new enzymatic assays .
Dermatophytic Fungi Research
In dermatophytic ascomycetous fungi, enzymes that cleave after proline are essential for the hydrolysis of keratin . Z-Ala-Pro-pna can be used to monitor the activity of these enzymes, contributing to our understanding of fungal physiology and potentially informing the development of new antifungal treatments .
Biomedical Research
Prolyl-specific peptidases, including those that can cleave Z-Ala-Pro-pna, play important roles in various biological processes . As such, they are often the subject of biomedical research, with potential applications in the development of new therapeutic strategies for a variety of health conditions .
Safety And Hazards
Future Directions
Z-Ala-Pro-pNA is used in research for characterizing the prolyl oligopeptide of the hyperthermophile Pyrococcus furiosus . It is also used to detect the activity of endopeptidase . The future directions of Z-Ala-Pro-pNA could involve further exploration of its applications in biochemical research and development.
properties
IUPAC Name |
benzyl N-[(2S)-1-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6/c1-15(23-22(29)32-14-16-6-3-2-4-7-16)21(28)25-13-5-8-19(25)20(27)24-17-9-11-18(12-10-17)26(30)31/h2-4,6-7,9-12,15,19H,5,8,13-14H2,1H3,(H,23,29)(H,24,27)/t15-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRUDZOHZFJLLZ-KXBFYZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-pro-pna |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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